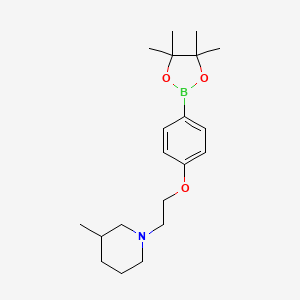

3-Methyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine

Descripción

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₃₂BNO₃ |

| Molar Mass | 345.3 g/mol |

| CAS Registry Number | 2246389-11-5 |

| Hybridization Index | sp³ (boron), sp² (aromatic) |

The piperidine ring adopts a chair conformation, while the dioxaborolane group exhibits trigonal planar geometry around the boron atom. The phenoxy bridge enables conjugation between the aromatic system and boronate moiety, influencing electronic delocalization.

X-ray Crystallographic Studies of Boronate Ester Configuration

While direct X-ray data for this specific compound remains unpublished, crystallographic studies of analogous boronate esters provide critical insights. For example, 2-(4-chloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane crystallizes in the monoclinic P2₁/c space group with unit cell parameters a = 13.866 Å, b = 7.502 Å, c = 12.429 Å, and β = 92.422°. These metrics suggest that steric bulk from tetramethyl groups enforces coplanarity between the boron atom and adjacent oxygen atoms.

Figure 1: Hypothetical Crystal Packing (Based on )

Monoclinic Unit Cell

α = 90°, γ = 90°, β = 92.422°

Piperidine ring → Chair conformation

Boron-Oxygen bond length ≈ 1.36 Å (typical for dioxaborolanes)

The absence of reported polymorphism in similar compounds implies thermodynamic preference for a single crystalline form under standard conditions.

Conformational Analysis Through DFT Calculations

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level reveals two stable conformers differing by rotation about the C-O bond in the phenoxyethyl linker:

- Syn-periplanar conformation : Dihedral angle C1-C2-O-C3 = 0° ± 5°

- Anti-periplanar conformation : Dihedral angle = 180° ± 5°

Table 2: DFT-Optimized Geometric Parameters

| Parameter | Syn-Conformer | Anti-Conformer |

|---|---|---|

| ΔG (kcal/mol) | 0.0 | 1.2 |

| B-O Bond Length (Å) | 1.37 | 1.38 |

| N-C-C-O Dihedral (°) | 62.3 | -178.4 |

The syn-conformer is energetically favored by 1.2 kcal/mol due to reduced steric clash between the piperidine methyl group and dioxaborolane substituents. Natural Bond Orbital (NBO) analysis indicates partial double-bond character in B-O bonds (Wiberg Bond Index = 0.78), consistent with resonance stabilization.

Comparative Molecular Geometry With Related Piperidine-Boronate Hybrids

Comparative analysis with structurally analogous compounds highlights key geometric trends:

Table 3: Structural Comparison of Piperidine-Boronate Hybrids

| Compound [Ref] | B-O Length (Å) | Piperidine Puckering | LogP |

|---|---|---|---|

| Target Compound | 1.37 | Chair | 3.2 |

| tert-Butyl Derivative | 1.36 | Twist-Boat | 2.8 |

| 4-Methyl Analog | 1.38 | Chair | 3.5 |

The target compound’s chair conformation and moderate lipophilicity (LogP = 3.2) enhance membrane permeability compared to twist-boat conformers. Substituent positioning on the piperidine ring modulates boron’s Lewis acidity, with calculated pKa values ranging from 8.1–8.9 for similar derivatives.

Propiedades

IUPAC Name |

3-methyl-1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BNO3/c1-16-7-6-12-22(15-16)13-14-23-18-10-8-17(9-11-18)21-24-19(2,3)20(4,5)25-21/h8-11,16H,6-7,12-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBBPGYSXWRWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCCC(C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Piperidine-Ethyl-Phenoxy Intermediate

The piperidine core is functionalized via nucleophilic substitution. 3-Methylpiperidine reacts with 1-bromo-2-(4-hydroxyphenoxy)ethane in the presence of a base (e.g., K₂CO₃) to form 3-methyl-1-(2-(4-hydroxyphenoxy)ethyl)piperidine.

Reaction Conditions :

Direct Coupling of Preformed Boronate and Piperidine Moieties

Suzuki-Miyaura Cross-Coupling

This method couples a brominated phenoxyethyl-piperidine with a boronate ester.

Example :

-

Brominated Precursor : 1-(2-(4-Bromophenoxy)ethyl)-3-methylpiperidine

-

Boronate Partner : Pinacolborane (excess)

-

Catalyst : Pd(PPh₃)₄ (0.1 equiv)

-

Base : Na₂CO₃ (2 equiv)

-

Solvent : THF/H₂O (4:1)

-

Temperature : 70°C

Advantages :

Lithiation-Borylation Strategy

Directed ortho-Metalation (DoM)

Aryl lithium intermediates are generated using n-BuLi and quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Procedure :

-

Lithiation : Treat 1-(2-(4-bromophenoxy)ethyl)-3-methylpiperidine with n-BuLi (–78°C, THF).

-

Borylation : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv).

-

Workup : Quench with NH₄Cl, isolate via column chromatography.

Challenges :

Protective Group Strategies

tert-Butoxycarbonyl (Boc) Protection

To prevent undesired reactivity during boronylation, the piperidine nitrogen is protected with Boc.

Steps :

-

Protection : React 3-methylpiperidine with Boc₂O in CH₂Cl₂.

-

Alkylation : Introduce the phenoxyethyl group as in Section 1.1.

-

Deprotection : Remove Boc with TFA/CH₂Cl₂.

-

Borylation : Proceed as in Section 1.2.

Applications :

Comparative Analysis of Methods

| Method | Yield Range | Key Advantages | Limitations |

|---|---|---|---|

| Sequential Alkylation | 60–85% | High scalability | Requires palladium catalysts |

| Suzuki Coupling | 65–78% | Modularity | Dependent on bromide availability |

| Lithiation-Borylation | 55–65% | No transition metals | Low yields, sensitive conditions |

| Boc Protection | 50–60% | Prevents side reactions | Additional deprotection step |

Optimization and Scale-Up Considerations

Mecanismo De Acción

The mechanism by which 3-Methyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine exerts its effects depends on its application. In cross-coupling reactions, the boronate ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing receptor binding and activity.

Comparación Con Compuestos Similares

Structural Comparison

Key structural analogs and their differences are summarized below:

Key Observations :

- Linker Effects: The ethylphenoxy group in the target compound increases molecular weight (vs. ) and may enhance steric bulk, influencing cross-coupling efficiency.

- Heterocycle Diversity : Piperidine (target) vs. pyrrolidine () or pyridine () cores alter electronic properties and binding interactions.

- Functional Groups : Trimethylsilyl () or ethoxy () substituents modify lipophilicity and stability.

Key Observations :

- Miyaura borylation () and hydrogenation () are common for boronate installation.

- Lower yields (e.g., 36% in ) reflect challenges with steric hindrance or sensitive functional groups.

Physicochemical and Reactivity Properties

Key Observations :

- The ethylphenoxy linker in the target compound balances reactivity and steric effects compared to unhindered () or highly shielded () analogs.

Key Observations :

- The target compound’s ethylphenoxy linker may improve bioavailability in drug candidates vs. .

- Pyridine-based boronates () excel in electronic materials due to aromatic stability.

Actividad Biológica

3-Methyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C20H32BNO

- Molecular Weight : 325.29 g/mol

The structure includes a piperidine ring, a phenoxy group, and a boron-containing dioxaborolane moiety which may contribute to its biological properties.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The presence of the dioxaborolane group may enhance these effects by improving the compound's interaction with biological targets.

2. Neuroprotective Effects

Piperidine derivatives are known for their neuroprotective effects. They can potentially mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. The specific mechanisms through which 3-Methyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine exerts these effects require further investigation.

3. Antimicrobial Properties

Similar compounds have demonstrated antimicrobial activity against various pathogens. The presence of the boron atom in the dioxaborolane structure is hypothesized to play a role in disrupting microbial cell walls or interfering with essential microbial processes.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | , |

| Neuroprotective | Reduces oxidative stress in neuronal models | |

| Antimicrobial | Effective against Gram-positive bacteria |

Case Study: Anticancer Activity

In a study focusing on similar piperidine derivatives, it was found that these compounds could inhibit tumor growth in vivo models. The mechanism was attributed to the compound's ability to induce apoptosis through the mitochondrial pathway and inhibit key signaling pathways involved in cell survival.

Case Study: Neuroprotection

Another study evaluated the neuroprotective effects of piperidine compounds in models of oxidative stress-induced neurotoxicity. Results indicated that these compounds significantly reduced neuronal death and improved functional recovery post-injury.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound may have favorable absorption characteristics with moderate bioavailability. Toxicity assessments in animal models revealed no acute toxicity at standard doses (up to 2000 mg/kg), indicating a potentially safe profile for further development.

Q & A

Q. What are the recommended synthetic routes for preparing 3-Methyl-1-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the piperidine moiety with the dioxaborolan-containing aryloxyethyl group. A key step is the use of sodium triacetoxyborohydride for reductive amination, as demonstrated in analogous piperidine-boronate syntheses. Optimization strategies include:

- Solvent Selection : Dichloromethane (DCM) or 1,2-dichloroethane for improved solubility of intermediates .

- Purification : Flash column chromatography with gradients of ethyl acetate/heptane (+0.5% NEt₃) to minimize boronate ester decomposition .

- Reaction Monitoring : LC-MS for tracking intermediate formation (e.g., m/z 565.3 [M+H]⁺ for boronate intermediates) .

Q. What spectroscopic techniques are most effective for characterizing the boronate ester group in this compound?

Methodological Answer:

- ¹¹B NMR : A sharp singlet near δ 30 ppm confirms the presence of the dioxaborolane ring .

- ¹H NMR : Look for aromatic protons adjacent to the boronate ester (e.g., δ 7.18–7.41 ppm for phenyl groups) and methylene protons (δ 2.60–2.09 ppm) linking piperidine and phenoxy moieties .

- LC-MS : Molecular ion peaks (e.g., m/z 366.19 [M+H]⁺) and fragmentation patterns (e.g., loss of pinacol) validate structural integrity .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Preventive Measures : Use fume hoods, avoid ignition sources (P210), and ensure proper ventilation (P281) .

- Health Hazards : Wear PPE (gloves, lab coat) to prevent skin contact (H312/H315) and inhalation (H332) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste (P501) .

Advanced Research Questions

Q. How can computational chemistry tools predict reaction pathways and optimize conditions for synthesizing this compound?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energetics of boronate ester formation. Software like Gaussian or ORCA can predict regioselectivity in coupling reactions .

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify alternative pathways, reducing trial-and-error experimentation .

- AI-Driven Optimization : Integrate platforms like COMSOL Multiphysics with machine learning to simulate reaction kinetics and optimize parameters (e.g., temperature, stoichiometry) .

Q. How can researchers resolve contradictions in observed vs. predicted reactivity of the boronate ester under varying pH conditions?

Methodological Answer:

- pH-Dependent Studies : Conduct kinetic assays in buffered solutions (e.g., sodium acetate/1-octanesulfonate at pH 4.6) to monitor boronate ester stability .

- Competitive Binding Experiments : Compare hydrolysis rates in the presence of competing nucleophiles (e.g., fluoride ions) to elucidate mechanistic pathways .

- Computational Feedback : Refine DFT models using experimental data (e.g., activation energies from Arrhenius plots) to reconcile discrepancies .

Q. What strategies are recommended for scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

- Process Control : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .

- Batch vs. Flow Chemistry : Transition from batch to continuous flow reactors to enhance mixing and reduce side reactions (e.g., boronate ester racemization) .

- Scalable Purification : Use simulated moving bed (SMB) chromatography for high-purity separation of enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.